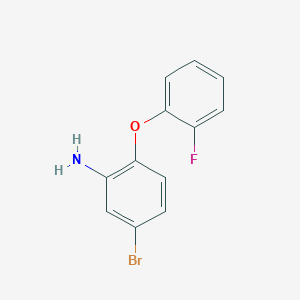
5-Bromo-2-(2-fluorophenoxy)aniline
Descripción general
Descripción
5-Bromo-2-(2-fluorophenoxy)aniline, or 5-Br-2-FPA, is an organic compound commonly used in scientific research. It is a colorless solid that is soluble in water and is used in a variety of applications, including in pharmaceuticals, agrochemicals, and biotechnology. In addition, 5-Br-2-FPA is a useful synthetic intermediate for the production of a wide range of compounds. This article will discuss the synthesis method of 5-Br-2-FPA, its scientific research applications, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Chemoselective Functionalization
The chemoselective functionalization of compounds structurally similar to 5-Bromo-2-(2-fluorophenoxy)aniline, such as 5-bromo-2-chloro-3-fluoropyridine, has been extensively studied. These studies reveal that catalytic amination conditions lead to selective bromide substitution products. This research indicates a potential application of 5-Bromo-2-(2-fluorophenoxy)aniline in selective chemical synthesis and modifications (Stroup et al., 2007).
Photochemical Behavior in Aqueous Solutions
Research on halogenated anilines similar to 5-Bromo-2-(2-fluorophenoxy)aniline shows significant photochemical activity. For instance, compounds like 2-bromo- and 2-fluoroaniline display heterolytic mechanisms under certain conditions, which might suggest similar photochemical properties for 5-Bromo-2-(2-fluorophenoxy)aniline in aqueous solutions (Othmen & Boule, 2000).
Application in Nucleophilic Substitution Reactions
The reactions of 5-bromo-6-methyluridines with various nucleophiles have been explored, demonstrating the versatility of bromo-substituted compounds in nucleophilic substitution reactions. This could imply similar utility for 5-Bromo-2-(2-fluorophenoxy)aniline in creating diverse chemical products (Sarma et al., 1994).
Fluorescence Quenching Studies
The fluorescence quenching study of boronic acid derivatives by aniline in alcohols sheds light on the interaction between anilines and other compounds. This research may provide insights into the potential applications of 5-Bromo-2-(2-fluorophenoxy)aniline in fluorescence-based chemical analysis and synthesis (Geethanjali et al., 2015).
Palladium-Catalyzed Arylation
Studies on the palladium-catalyzed arylation of fluoroalkylamines, including fluoro-substituted anilines, highlight the potential of 5-Bromo-2-(2-fluorophenoxy)aniline in creating complex molecular structures useful in various chemical applications (Brusoe & Hartwig, 2015).
Propiedades
IUPAC Name |
5-bromo-2-(2-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYYDQXUUQVXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-fluorophenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



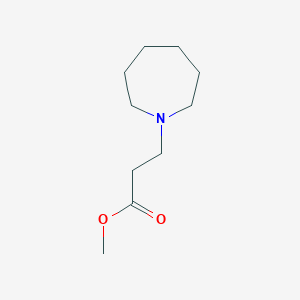

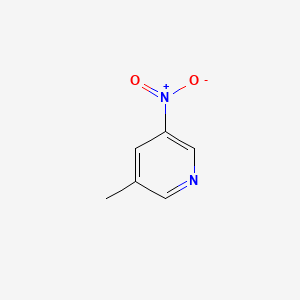
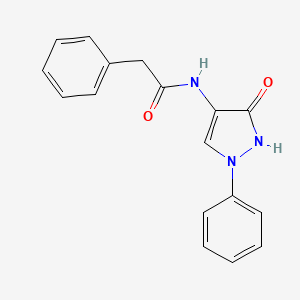
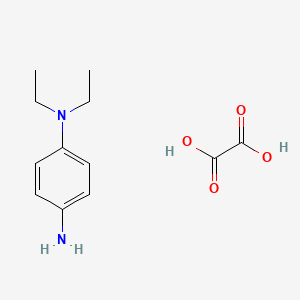
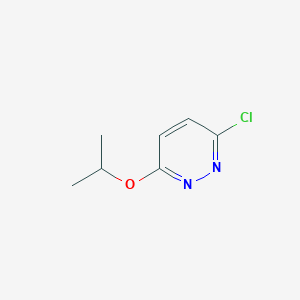

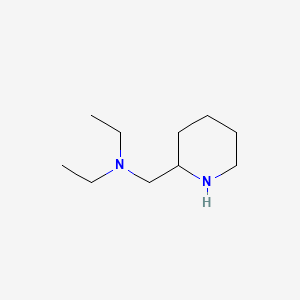
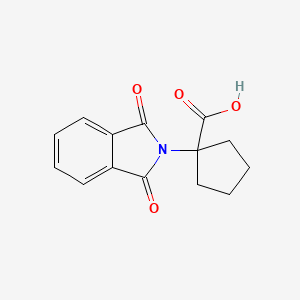
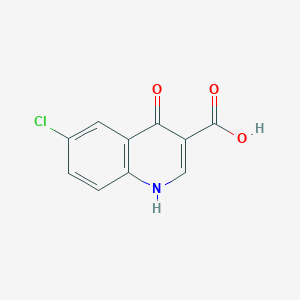
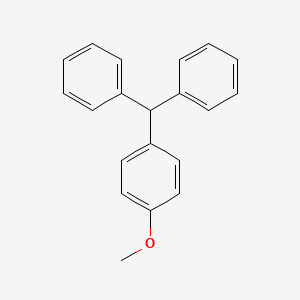
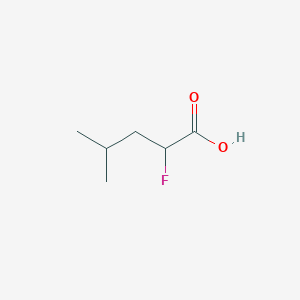
![3-[(3-Methoxypropyl)sulfamoyl]benzoic acid](/img/structure/B1361645.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B1361648.png)